3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
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Overview
Description
Pyrene is polycyclic aromatic hydrocarbon which is well-known for its ability to intercalate into DNA. Pyrene features intense blue fluorescence. Its parameters depend strongly on fluorophore microenvironment. Therefore, fluorescence spectra of pyrene are used for the extraction of structural information about site surrounding pyrene. Two pyrenes in close proximity usually form excimers easily detectable by excimer fluorescence. Pyrene can also be a FRET donor to other fluorophores such as perylene.
Scientific Research Applications
Synthesis and Chemical Properties
Design and Synthesis of Novel Compounds Innovative synthesis strategies have led to the creation of unique dinucleotide analogs and related compounds. For instance, the use of phenyldichlorophosphate as a coupling reagent was shown to have advantages in the synthesis of specific dinucleotide analogs, demonstrating the continuous exploration and enhancement of synthetic methodologies in this domain (Valiyev et al., 2010).
Chemical Reactions and Mechanisms The photocycloaddition reactions involving certain aminopropenenitriles and methyl phenylglyoxylate have been studied, leading to the formation of oxetanes with moderate yields. Such reactions are significant as they contribute to the understanding of chemical reaction mechanisms and the synthesis of structurally complex molecules (van Wolven et al., 2006).
Advanced Applications and Functional Analysis
Multicomponent Condensations The synthesis of various derivatives, including thiazole and selenazole, initiated by the Knoevenagel reaction, showcases the versatility of multicomponent condensations in creating functionally diverse and complex molecules (Dyachenko et al., 2019).
Computational Studies and Material Synthesis The combined experimental and computational study of cyclometalated diruthenium complexes with different terminal ligands demonstrates the integration of practical and theoretical approaches in the analysis and synthesis of complex molecular systems. These studies are crucial for understanding the electronic structures and spectral properties of such compounds (Yao et al., 2015).
properties
CAS RN |
199920-17-7 |
---|---|
Product Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Molecular Formula |
C57H55N4O8P |
Molecular Weight |
955.06 |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C57H55N4O8P/c1-37(2)61(38(3)4)70(67-33-11-32-58)69-50-34-52(60-35-43(55(62)59-56(60)63)21-17-39-16-18-42-20-19-40-12-10-13-41-22-31-49(39)54(42)53(40)41)68-51(50)36-66-57(44-14-8-7-9-15-44,45-23-27-47(64-5)28-24-45)46-25-29-48(65-6)30-26-46/h7-10,12-16,18-20,22-31,35,37-38,50-52H,11,33-34,36H2,1-6H3,(H,59,62,63)/t50-,51+,52+,70?/m0/s1 |
InChI Key |
UPMNDVODTLNHCL-UTNLAKSGSA-N |
SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Pyrene phosphoramidite dU |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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